2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(dimethylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The molecular weight of a similar compound, “2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate”, is 430.46. Other physical and chemical properties are not provided.Scientific Research Applications
Improvement in Photoelectric Conversion Efficiency
Researchers have explored the use of carboxylated cyanine dyes, which share structural similarities with the compound , in dye-sensitized solar cells to improve photoelectric conversion efficiency. A study demonstrated that co-sensitization with these dyes could enhance the photoelectrical properties of nanocrystalline TiO2 solar cells, achieving a high power conversion efficiency under specific illumination conditions (Wu et al., 2009).
Anticancer Activity
Novel annulated dihydroisoquinoline heterocycles, structurally related to the compound of interest, have been synthesized and assessed for cytotoxicity against various cancer cell lines. Docking simulation studies provided insights into the compounds' binding affinities toward proteins, suggesting mechanisms for inducing apoptosis in cancer cells (Saleh et al., 2020).
Antimicrobial Studies
Research into chalcones incorporating isoquinoline moiety, related to the target compound, has shown potential antimicrobial activity against a range of bacteria and fungi. One study identified chalcone derivatives that exhibited significant minimum inhibitory concentration (MIC) values against sensitive bacterial strains, highlighting their potential as antimicrobial agents (Mukhtar et al., 2022).
Local Anesthetic Activity and Acute Toxicity Evaluation
Another study evaluated the local anesthetic activity and acute toxicity of 1-Aryltetrahydroisoquinoline alkaloid derivatives. The research aimed to understand the structure-toxicity relationship and improve the therapeutic margin of these molecules. This study highlights the potential for developing new anesthetic agents with reduced toxicity (Azamatov et al., 2023).
Fungicidal Activity of Morpholine Derivatives
Optically pure stereoisomers of a morpholine fungicide derivative, similar in structure to the compound , were synthesized and evaluated for their fungicidal activity against various fungi. This research offers insights into the development of broad-spectrum fungicides (Bianchi et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7S/c1-28(2)38(34,35)19-8-6-18(7-9-19)27(33)37-17-14-30-25(31)21-5-3-4-20-23(29-12-15-36-16-13-29)11-10-22(24(20)21)26(30)32/h3-11H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNNVSKIGVSNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.